molecular formula C8H4F4N2 B13441798 4-fluoro-5-(trifluoromethyl)-1H-benzimidazole

4-fluoro-5-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B13441798
M. Wt: 204.12 g/mol
InChI Key: CUOWUGYLMOSVRB-UHFFFAOYSA-N
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Description

4-fluoro-5-(trifluoromethyl)-1H-benzimidazole is a fluorinated heterocyclic compound. It belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and material sciences. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity, making it a compound of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-5-(trifluoromethyl)-1H-benzimidazole typically involves the introduction of fluorine atoms into the benzimidazole ring. One common method is the nucleophilic substitution reaction, where a fluorine-containing reagent reacts with a precursor benzimidazole compound. For example, the reaction of 4-fluoro-5-nitrobenzimidazole with trifluoromethyl iodide in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-5-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydride and potassium carbonate are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzimidazoles, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

4-fluoro-5-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 4-fluoro-5-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with metabolic pathways, leading to the desired biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Fluoroimidazoles: These compounds have similar structures and biological activities.

    Fluoropyrroles: These compounds are also fluorinated heterocycles with applications in medicine and agriculture.

    Trifluoromethylpyridines: These compounds are used in agrochemicals and pharmaceuticals.

Uniqueness

4-fluoro-5-(trifluoromethyl)-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and activity compared to other similar compounds .

Properties

Molecular Formula

C8H4F4N2

Molecular Weight

204.12 g/mol

IUPAC Name

4-fluoro-5-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H4F4N2/c9-6-4(8(10,11)12)1-2-5-7(6)14-3-13-5/h1-3H,(H,13,14)

InChI Key

CUOWUGYLMOSVRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1C(F)(F)F)F)N=CN2

Origin of Product

United States

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